Enzyme Inhibition: Potent Arachidonoyl-CoA Synthetase Suppression vs. Inactive Comparators
The compound directly inhibits arachidonoyl-CoA synthetase, a key enzyme in arachidonic acid metabolism, with a Ki of 14 µM in human platelet membranes. [1] In contrast, common omega-3 esters such as EPA ethyl ester and DHA ethyl ester do not exhibit this specific inhibitory activity against this enzyme; their primary modes of action involve competition for cyclooxygenase and lipoxygenase pathways. [2]
| Evidence Dimension | Arachidonoyl-CoA Synthetase Inhibition (Ki) |
|---|---|
| Target Compound Data | 14 µM |
| Comparator Or Baseline | EPA ethyl ester / DHA ethyl ester: No comparable inhibition data |
| Quantified Difference | Not applicable; distinct mechanism of action |
| Conditions | Human platelet membrane assay |
Why This Matters
This specific inhibition profile provides a unique tool for researchers dissecting arachidonic acid incorporation pathways, where generic omega-3 esters would confound results.
- [1] Neufeld, E.J., Sprecher, H., Evans, R.W., et al. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase. J Lipid Res. 1984; 25: 288-93. PMID: 6726081. View Source
- [2] Needleman, P., Raz, A., Minkes, M.S., Ferrendelli, J.A., Sprecher, H. Triene prostaglandins: Prostacyclin and thromboxane biosynthesis and unique biological properties. Proc Natl Acad Sci U S A. 1979; 76(2): 944-948. View Source
